molecular formula C10H14ClN3 B2964713 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride CAS No. 2060008-06-0

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride

Cat. No.: B2964713
CAS No.: 2060008-06-0
M. Wt: 211.69
InChI Key: IGBBVQJOCSLEHB-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyridine derivative with a methyl group at the 1-position of the fused heterocyclic ring and an ethanamine side chain at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClN₃, with a molecular weight of 211.69 g/mol (CAS 2060008-06-0) . It is cataloged as a life science research compound, available in high-purity forms for pharmaceutical and materials science applications . Key safety data include hazard statements for skin/eye irritation (H315-H319) and respiratory irritation (H335) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-13-7-8(4-5-11)9-3-2-6-12-10(9)13;/h2-3,6-7H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBBVQJOCSLEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060008-06-0
Record name 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Pyrrolopyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

  • Methylation: : The pyrrolopyridine core is then methylated at the appropriate position to introduce the methyl group.

  • Amination: : The ethan-1-amine moiety is introduced through an amination reaction, often involving reagents like ammonia or an amine source.

  • Formation of Hydrochloride Salt: : The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be performed to reduce the pyrrolopyridine core or the amine group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Substitution reactions can occur at different positions on the pyrrolopyridine ring, often involving nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: : Nucleophiles like alkyl halides, electrophiles like acyl chlorides.

Major Products Formed

  • Oxidation: : Various oxidized derivatives, such as aldehydes, ketones, or carboxylic acids.

  • Reduction: : Reduced forms of the compound, such as amines or alcohols.

  • Substitution: : Substituted pyrrolopyridine derivatives with different functional groups.

Scientific Research Applications

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and receptor interactions.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting various diseases, including cancer and neurological disorders.

  • Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-c]pyridine Derivatives
  • Target Compound : Features a pyrrolo[2,3-b]pyridine core (indole-fused pyridine at positions 2,3-b).
  • Its molecular weight (197.66 g/mol) is lower due to the absence of a methyl group .
Thiophene vs. Pyrrolopyridine Derivatives
  • Analog: 2-{5-methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride replaces the pyridine ring with a thiophene, reducing aromatic π-stacking capacity and increasing hydrophobicity .

Substituent Variations on the Pyrrolopyridine Ring

Halogenated Derivatives
  • 5-Fluoro Analog : 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride (CAS N/A) adds fluorine, improving bioavailability through reduced steric hindrance .
Methyl vs. Trifluoromethyl Groups
  • Pexidartinib Hydrochloride (Turalio®): A clinically approved drug (CAS 1029044-16-3) with a 5-chloro-pyrrolo[2,3-b]pyridine core, a trifluoromethylpyridyl side chain, and a pyridylmethyl group. Its larger structure (C₂₀H₁₇ClF₃N₅) enables selective kinase inhibition (CSF1R), demonstrating the impact of bulky substituents on therapeutic targeting .

Ethanamine Side Chain Modifications

  • Dihydrochloride Salts : Compounds like 2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride (EN300-26866227) feature dual protonation states, enhancing solubility but increasing molecular weight (e.g., ~246 g/mol) .
  • Simpler Pyrrole Derivatives : 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride (CAS 6662-17-5) lacks the pyridine fusion, reducing aromaticity and hydrogen-bonding capacity .

Physicochemical and Pharmacological Data Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
Target Compound (2060008-06-0) C₁₀H₁₄ClN₃ 211.69 1-methyl, ethanamine Research compound
5-Chloro Analog C₉H₁₁Cl₂N₃ 228.08 5-chloro, ethanamine Preclinical studies (undisclosed)
Pexidartinib HCl (1029044-16-3) C₂₀H₁₇ClF₃N₅ 439.83 5-chloro, trifluoromethyl FDA-approved for TGCT
Pyrrolo[2,3-c]pyridine Analog C₉H₁₂ClN₃ 197.66 Ethylamine, 2,3-c fusion Biochemical screening
Thienothiophene Analog C₉H₁₂ClNS₂ 233.78 Methylthiophene, ethanamine Material science applications

Biological Activity

The compound 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride , also known by its CAS number 1092309-84-6, has garnered attention for its potential biological activity, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and mechanisms of action associated with this compound.

  • IUPAC Name : 2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine
  • Molecular Formula : C10H13N3
  • Molecular Weight : 175.24 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its antitumor effects and its role as a kinase inhibitor.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase .

Key Findings :

  • Induction of apoptosis in A549 cells.
  • Cell cycle arrest observed in G2/M phase.

Kinase Inhibition

Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of several kinases, including SGK-1. The inhibition of these kinases is crucial for the treatment of various cancers and other diseases mediated by kinase activity .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications to the pyrrolo[2,3-b]pyridine structure can enhance biological activity. For example:

  • The introduction of hydrazone moieties significantly improved the inhibitory activity against c-Met kinases.
CompoundModificationActivity
7a-rPhenyl hydrazoneSuperior c-Met inhibition
12a-bHeterocyclic hydrazoneModerate activity

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression leading to G2/M phase arrest.
  • Kinase Inhibition : Competitive inhibition at ATP-binding sites on kinases such as c-Met and SGK-1.

Case Studies

A study conducted on a series of pyrrolopyridine derivatives demonstrated their effectiveness in inhibiting tumor growth in vivo models. The results indicated a significant reduction in tumor size compared to control groups .

Example Case Study:

In a controlled experiment using HeLa cells treated with pyrrolopyridine derivatives:

  • Control Group : No treatment.
  • Treatment Group : Compound administered at varying concentrations.

Results showed a dose-dependent decrease in cell viability, confirming the compound's cytotoxic potential.

Q & A

Q. How can researchers optimize the synthesis of 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride to improve yield and purity?

  • Methodological Answer : To enhance yield, adjust reaction parameters such as temperature (e.g., 0–50°C as in HCl-mediated steps ), solvent polarity, and acid concentration. For purity, employ recrystallization using water or ethanol, or column chromatography with gradients of ethyl acetate and hexane. Monitor reaction progress via TLC or HPLC (>98% purity criteria ).

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC for purity assessment (≥98% as per ), 1H/13C NMR for structural confirmation (referencing molecular formula C8H9N3 in ), and high-resolution mass spectrometry (HRMS) to verify molecular weight (147.18 g/mol ). X-ray crystallography may resolve ambiguities in stereochemistry.

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Avoid inhalation and skin contact using PPE (gloves, lab coats) and work in fume hoods . In case of exposure, rinse eyes/skin with water for ≥15 minutes. Store in sealed containers under dry, ventilated conditions to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated to predict reaction pathways or optimize conditions for synthesizing this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT for transition-state modeling) and machine learning to screen reaction conditions. ICReDD’s workflow ( ) combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. For example, simulate HCl’s role in protonation steps to optimize acid stoichiometry.

Q. How should researchers address discrepancies in reported yields or reactivity when scaling up the synthesis from milligram to gram quantities?

  • Methodological Answer : Scale-up challenges include heat/mass transfer inefficiencies. Use kinetic modeling to identify rate-limiting steps (e.g., HCl addition in ). Implement process analytical technology (PAT) for real-time monitoring. Refer to chemical engineering principles (RDF2050112 ) for reactor design adjustments, such as switching from batch to flow reactors.

Q. What methodologies are effective in elucidating the interaction mechanisms between this compound and biological targets, such as enzymes or receptors?

  • Methodological Answer : Conduct molecular docking studies (as in ) to predict binding affinities. Validate with surface plasmon resonance (SPR) for kinetic analysis or isothermal titration calorimetry (ITC) for thermodynamic profiling. For structural insights, use cryo-EM or X-ray crystallography of ligand-target complexes.

Q. In cases of contradictory spectral data (e.g., NMR shifts), what systematic approaches can validate the compound’s structure?

  • Methodological Answer : Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve signal overlaps. Cross-reference with synthetic intermediates (e.g., ) and computational NMR predictions (DFT-based tools like ACD/Labs). Compare with literature data for analogous pyrrolo-pyridine derivatives .

Q. How can reactor design principles be applied to enhance the efficiency of multi-step syntheses involving this compound?

  • Methodological Answer : Optimize continuous flow reactors for exothermic steps (e.g., HCl-mediated reactions ), ensuring precise temperature control. Use microreactors for hazardous intermediates. Leverage RDF2050108 (process control ) to automate parameter adjustments (pH, pressure) during scale-up.

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